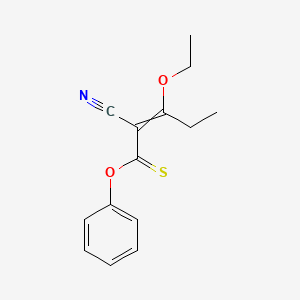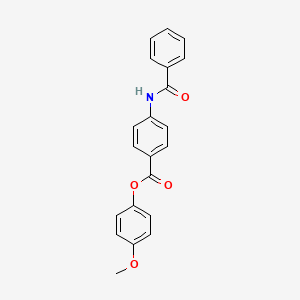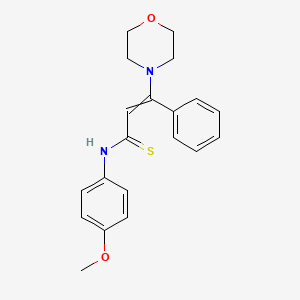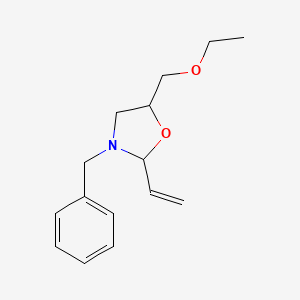![molecular formula C9H13N3O4S B14376182 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide CAS No. 88132-45-0](/img/structure/B14376182.png)
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a methoxymethyl carbamoyl group with a benzene sulfonamide moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then sulfonated to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms and developing new antibiotics.
Medicine: Research into its potential therapeutic uses includes exploring its efficacy against various bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable sulfonamide structure.
Mécanisme D'action
The mechanism of action of 4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis and other infections.
Uniqueness
4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its methoxymethyl carbamoyl group, which may confer additional properties such as increased solubility or altered pharmacokinetics. This structural difference can make it more effective in certain applications compared to other sulfonamides.
Propriétés
Numéro CAS |
88132-45-0 |
|---|---|
Formule moléculaire |
C9H13N3O4S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
1-(methoxymethyl)-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C9H13N3O4S/c1-16-6-11-9(13)12-7-2-4-8(5-3-7)17(10,14)15/h2-5H,6H2,1H3,(H2,10,14,15)(H2,11,12,13) |
Clé InChI |
RGJLXWOPWNODFK-UHFFFAOYSA-N |
SMILES canonique |
COCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(5-Chloro-1,3-benzothiazol-2-YL)sulfanyl]pentanoyl chloride](/img/structure/B14376128.png)






![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)

![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)

